molecular formula C5H12OS B1210777 3-Mercapto-3-methyl-1-butanol CAS No. 34300-94-2

3-Mercapto-3-methyl-1-butanol

Cat. No. B1210777
CAS RN: 34300-94-2
M. Wt: 120.22 g/mol
InChI Key: GBCGIJAYTBMFHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of mercapto compounds like 3-Mercapto-3-methyl-1-butanol often involves complex chemical reactions, including Michael addition and reductions. For instance, optically active 1,3-mercapto alcohols can be synthesized from α,β-unsaturated ketones through a process that includes tandem Michael addition–MPV reduction and base-catalyzed elimination, highlighting a method that could be relevant to 3-Mercapto-3-methyl-1-butanol synthesis (Shiraki, H., Nishide, K., & Node, M., 2000).

Molecular Structure Analysis

Molecular structure analysis of mercapto compounds reveals specific bonding patterns and stereochemistry, crucial for understanding their chemical behavior. The study of hydrogen bonding in mercapto functionalized thiadiazoles, for example, provides insight into the structural aspects that could influence the properties and reactivity of 3-Mercapto-3-methyl-1-butanol (Hipler, F., Winter, M., & Fischer, R., 2003).

Chemical Reactions and Properties

The chemical reactions and properties of mercapto compounds are influenced by their functional groups and molecular structure. For instance, mercaptoaldehydes exhibit unique odor profiles and low perception thresholds, suggesting that the mercapto group in 3-Mercapto-3-methyl-1-butanol could contribute to distinctive chemical properties and reactivity patterns (Vermeulen, C., & Collin, S., 2002).

Physical Properties Analysis

The physical properties of mercapto compounds, including boiling points, melting points, and solubility, are key to their application and handling. While specific data on 3-Mercapto-3-methyl-1-butanol was not found, the analysis of related compounds provides a basis for predicting its physical behavior.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity with other substances, define the applications and safety measures for handling mercapto compounds. For example, the reactivity of mercapto acids in synthesizing quantum dots indicates the potential for 3-Mercapto-3-methyl-1-butanol to participate in complex chemical reactions and form novel materials (Ma, K., Fang, T., Bai, J., & Guo, H., 2013).

Scientific Research Applications

1. Brewing and Beer Flavor

3-Mercapto-3-methyl-1-butanol, along with its isomers and related compounds, has been extensively studied in the context of brewing and beer flavor. A body of research has investigated its formation mechanisms, precursors, and impacts on the overall aroma and taste of beer. For example, Noba et al. (2018) explored the identification of precursors of 2-mercapto-3-methyl-1-butanol in beer, a compound responsible for an onion-like off-flavor, finding that 2,3-epoxy-3-methylbutanal (EMB) was a key volatile precursor during the brewing process (Noba, Yako, Sakai, Kobayashi, & Watanabe, 2018). Subsequent studies by the same group further elucidated the formation mechanisms and key enzymatic players involved in this process during beer fermentation (Noba, Kikuchi, Yako, Irie, Kobayashi, & Uemura, 2020).

2. Biofuel Production

Another area of significant research is the potential application of 3-Mercapto-3-methyl-1-butanol in biofuel production. Connor and Liao (2008) demonstrated the engineering of an Escherichia coli strain for the production of 3-methyl-1-butanol, a compound related to 3-Mercapto-3-methyl-1-butanol, from glucose. This study highlighted the feasibility of using engineered microorganisms for biofuel production, indicating a promising direction for renewable energy sources (Connor & Liao, 2008).

3. Food Flavor and Preservation

Research has also focused on the role of 3-Mercapto-3-methyl-1-butanol in food flavor and preservation. Studies on polyfunctional thiols in fresh lager beers by Vermeulen et al. (2006) indicated the presence of related compounds like 2-mercapto-3-methylbutanol, which are crucial for the overall aroma of fermented foods. This research provides insights into how these compounds contribute to food flavors and could inform strategies for flavor enhancement or preservation (Vermeulen, Lejeune, Tran, & Collin, 2006).

4. Quantum Dot Synthesis

In the field of nanotechnology, research by Ma et al. (2013) investigated the use of mercapto acids, closely related to 3-Mercapto-3-methyl-1-butanol, as capping agents in the synthesis of quantum dots. This study revealed how the molecular structure of these mercapto acids influences the properties of quantum dots, which are critical in various applications, including electronics and medical imaging (Ma, Fang, Bai, & Guo, 2013).

Safety And Hazards

MMB causes serious eye damage. It is harmful if inhaled and may cause respiratory irritation. Repeated exposure may cause skin dryness or cracking .

Future Directions

MMB is a common odorant in food and beverages, including coffee, passionfruit juice, and Sauvignon Blanc wines . It is also found in the urine of leopards and domestic cats, and is considered an important semiochemical in male scent-marking . Therefore, future research could focus on understanding the role of MMB in animal communication and exploring its potential applications in the food and beverage industry.

properties

IUPAC Name

3-methyl-3-sulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCGIJAYTBMFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187870
Record name 3-Mercapto-3-methyl-1-butanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

186.00 °C. @ 730.00 mm Hg
Record name 3-Mercapto-3-methyl-1-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water at 10 g/l at 20�C, white petrolatum at <100 g/kg at 20�C, acetone and 95% ethanol at 20�C
Record name 3-Mercapto-3-methyl-1-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.989 (20°)
Record name 3-Mercapto-3-methyl-1-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercapto-3-methyl-1-butanol

CAS RN

34300-94-2
Record name 3-Mercapto-3-methylbutanol
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Record name 3-Mercapto-3-methyl-1-butanol
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Record name 3-Mercapto-3-methyl-1-butanol
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Record name 3-Mercapto-3-methyl-1-butanol
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Record name 3-MERCAPTO-3-METHYL-1-BUTANOL
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Mercapto-3-methyl-1-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
S Noba, N Yako, H Sakai, M Kobayashi, T Watanabe - Food chemistry, 2018 - Elsevier
… 3-Mercapto-3-methyl-1-butanol (3M3MB) is an isomer of 2M3MB, imparts a similar flavor, and has been detected in beer, coffee, passion fruit juice, and wine (Holscher et al., 1992, …
Number of citations: 13 www.sciencedirect.com
M Miyazaki, T Yamashita, H Taira, A Suzuki - Chemical signals in …, 2008 - Springer
… Our analysis detected four sulfur-containing volatile compounds, 3-mercapto-3-methyl-1butanol, … indicated that cats sniffed 3-mercapto-3-methyl-1-butanol with considerable interest and …
Number of citations: 34 link.springer.com
M Miyazaki, T Yamashita, Y Suzuki, Y Saito, S Soeta… - Chemistry & biology, 2006 - cell.com
… specific, sulfur-containing volatile compounds 3-mercapto-3-methyl-1-butanol, 3-mercapto-3… male and female cats showed interest in 3-mercapto-3-methyl-1-butanol, but not in purified …
Number of citations: 141 www.cell.com
A Buettner - Journal of Agricultural and Food Chemistry, 2002 - ACS Publications
… The unlabeled 3-mercapto-3-methyl-1-butanol was synthesized according to the method in … , whereas for 2-furfurylthiol and 3-mercapto-3-methyl-1-butanol reductions of even 75 and 80…
Number of citations: 134 pubs.acs.org
SM Rutherfurd, TM Kitson, AD Woolhouse… - Amino Acids, 2007 - Springer
… postulated with 3-mercapto-3-methyl-1-butanol being the … the presence of 3-mercapto-3-methyl-1butanol in entire male … that the potency of 3-mercapto-3-methyl-1butanol is such that the …
Number of citations: 9 link.springer.com
S Ichizawa, R Uenoyama… - … in Ecology and …, 2023 - archive.sdpublishers.com
… levels of 3-mercapto-3methyl-1-butanol and its … 3-mercapto-3-methyl-1-butanol, suggesting the variation of catalytic activities for decomposing felinine to 3-mercapto-3methyl-1-butanol …
Number of citations: 1 archive.sdpublishers.com
M Miyazaki, T Miyazaki, T Nishimura, W Hojo… - Journal of chemical …, 2018 - Springer
… For males, major contents were fatty acids and 3-mercapto-3-methyl-1-butanol (MMB), a derivative of the unusual amino acid, felinine. MMB emission levels from feces had sex-based …
Number of citations: 20 link.springer.com
S Noba, N Yako, M Kobayashi, S Masuda… - Journal of bioscience …, 2017 - Elsevier
… Subsequently, two structural isomers of 2M3MB, 3-mercapto-3-methyl-1-butanol (3M3MB) and 3-mercapto-2-methyl-butanol (3M2MB), were also detected in beer with an onion-like …
Number of citations: 13 www.sciencedirect.com
K Murakami, M Akiyama, M Sumi, M Ikeda… - Food science and …, 2010 - jstage.jst.go.jp
… (2-((methylthio)methyl)furan, 3-mercapto-3-methyl-1-butanol, 3-methylbutyric acid, 4-hydroxy-2,… 3-Mercapto-3-methylbutyl formate and 3-mercapto-3-methyl-1-butanol were synthesized …
Number of citations: 24 www.jstage.jst.go.jp
S Das, S Manna, SP Chowdhury, MP Sarkar - Proceedings of the …, 2023 - Springer
… The principal volatile compound responsible for generation of strong “Tom cat odor” in urine of domestic cat is the thiol, 3-Mercapto-3-methyl-1-butanol (3MMB) (Miyazaki et al. 2006). …
Number of citations: 2 link.springer.com

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